
(2-Dimethylamino-ethyl)-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Dimethylamino)ethyl” compounds are a class of chemicals that contain a dimethylaminoethyl group . They are often used in the synthesis of polymers .
Synthesis Analysis
These compounds can be synthesized through various methods. For example, “2-(Dimethylamino)ethyl methacrylate” (DMAEMA) can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .
Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, DMAEMA can undergo copolymerization with other monomers .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, DMAEMA-based copolymers can exhibit pH-responsive behavior .
科学的研究の応用
Drug and Gene Delivery
Poly (2- (dimethylamino)ethyl methacrylate) (PDMAEMA), a derivative of (2-Dimethylamino-ethyl)-thiourea, is used in the design of nanocarriers for simultaneous delivery of anticancer drugs and nucleic acids . The cationic amphiphilic copolymer self-associates in aqueous media into nanosized micelles, which are loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin .
Adsorption of Heavy Metals
A 16-arm star-shaped polymer of s-POSS-(PDMAEMA)16, synthesized using (2-Dimethylamino-ethyl)-thiourea, shows pH-responsive behavior and can adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) . This makes it useful for the removal of heavy metals from natural environments .
Formation of Electrostatic Complexes
Due to its positive charge, PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This property is often utilized for gene delivery .
Interaction with Mucosal Gel Layer
PDMAEMA has the ability to interact with the mucosal gel layer of a mucosal membrane . This property has been exploited in the design of a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride, which serves as an ocular drug delivery system .
Anticancer Therapy
Thermosensitive and crosslinked PDMAEMA nanogel has been used in anticancer therapy as a drug delivery system of doxorubicin . The nanogel can deliver the drug to the target site, enhancing the effectiveness of the treatment .
Design of Multi-Stimuli-Responsive Materials
(2-Dimethylamino-ethyl)-thiourea is used in the synthesis of multi-stimuli-responsive materials . These materials can adjust their physical solubility and chemical interaction in response to external stimuli like temperature and pH , making them useful in various applications such as drug delivery/release and wastewater treatment .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(dimethylamino)ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3S/c1-8(2)4-3-7-5(6)9/h3-4H2,1-2H3,(H3,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBASCIKRNFZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Dimethylamino-ethyl)-thiourea | |
CAS RN |
86114-63-8 |
Source


|
| Record name | [2-(dimethylamino)ethyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

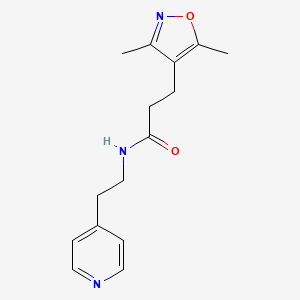

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2573243.png)
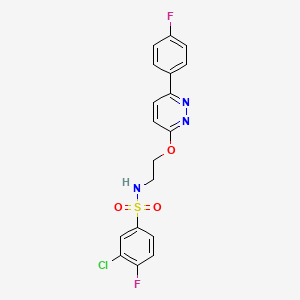
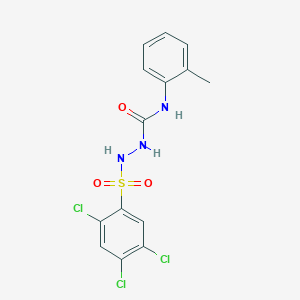

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573248.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)
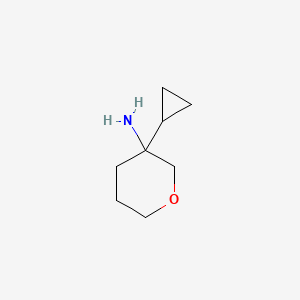
![N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2573253.png)
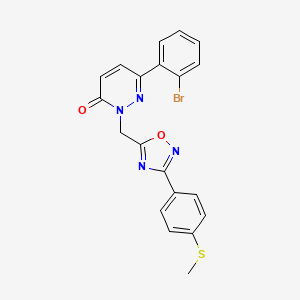

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2573258.png)